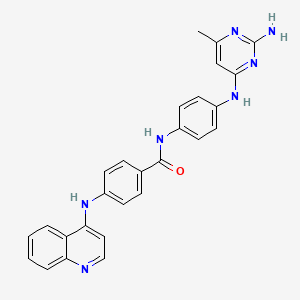
SGI-1027
概要
説明
SGI-1027は、新規のキノリン系DNAメチルトランスフェラーゼ酵素(DNMT)阻害剤です。 DNMT活性を阻害し、腫瘍抑制遺伝子を再活性化させる能力で知られており、癌研究において有望な化合物です .
準備方法
合成経路と反応条件
SGI-1027は、キノリン誘導体を用いた一連の化学反応によって合成されます。 調製には、4-(2-アミノ-6-メチルピリミジン-4-イルアミノ)フェニルアミンと4-キノリンカルボン酸を特定の条件下で反応させて最終生成物を得ることが含まれます .
工業生産方法
詳細な工業生産方法は広く文書化されていませんが、合成は通常、高純度の試薬と制御された反応条件を用いて、所望の製品品質と収率を確保します .
化学反応の分析
反応の種類
SGI-1027は、その構造中の反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬を使用できます。
主要生成物
これらの反応から生成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応により、さまざまな置換キノリン誘導体が得られます .
科学研究への応用
This compoundは、化学、生物学、医学の分野で幅広い科学研究への応用を有しています。
科学的研究の応用
SGI-1027 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: It is used to study the inhibition of DNA methyltransferase enzymes and the reactivation of tumor suppressor genes.
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various cancers, including hepatocellular carcinoma and cervical cancer.
作用機序
SGI-1027は、酵素の結合部位における補因子S-アデノシル-L-メチオニン(AdoMet)と競合することにより、DNAメチルトランスフェラーゼ酵素を阻害します。この阻害はDNAのメチル化を防ぎ、サイレンシングされた腫瘍抑制遺伝子の再活性化につながります。 この化合物は、主にDNMT1、DNMT3A、およびDNMT3Bを標的としています .
類似化合物との比較
類似化合物
- 5-アザシチジン(5-AZA)
- 5-アザ-2'-デオキシシチジン(DAC)
- MC3353
- RG-108
独自性
SGI-1027は、ヌクレオシドではない構造と、ゲノム全体の低メチル化や有意な細胞毒性を引き起こすことなくDNMT1を選択的に阻害する能力によってユニークです。 5-アザシチジンや5-アザ-2'-デオキシシチジンなどのヌクレオシド類似体と比較して、this compoundは、オフターゲット効果の少ない、より標的を絞ったアプローチを提供します .
生物活性
SGI-1027 is a quinoline-based compound recognized for its role as a DNA methyltransferase (DNMT) inhibitor. It has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability and apoptosis, and implications for cancer therapy.
This compound primarily functions as a non-nucleoside inhibitor of DNMTs, specifically targeting DNMT1, DNMT3A, and DNMT3B. Research indicates that this compound acts by competing with the cofactor S-adenosyl-l-methionine (AdoMet) while exhibiting a weak interaction with DNA itself. This unique mechanism allows this compound to inhibit aberrant DNA methylation patterns often observed in cancer cells .
Inhibition Characteristics
- Type of Inhibition : this compound demonstrates AdoMet non-competitive and DNA competitive inhibition properties.
- IC50 Values : The inhibitory concentration (IC50) values for this compound range from 6 to 13 µM for various DNMTs, indicating effective inhibition at micromolar concentrations .
Effects on Cell Viability and Apoptosis
Recent studies have highlighted the significant effects of this compound on cell viability and apoptosis in various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.
Cell Viability Studies
In vitro assays using Huh7 human liver cancer cells demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The MTS assay results indicated an IC50 value of approximately 27.30 µM after 24 hours of treatment .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| Control (DMSO) | 100 |
| 10 | 96.33 |
| 20 | 66.51 |
| 30 | 53.43 |
Apoptosis Induction
Flow cytometry analysis revealed that this compound induces apoptosis in Huh7 cells, with significant increases in apoptotic cell populations at higher concentrations:
| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
|---|---|---|
| Control (DMSO) | 3.24 | 0.00 |
| 10 | 3.67 | 0.00 |
| 20 | 33.49 | 8.00 |
| 30 | 46.57 | 12.00 |
The apoptosis pathway was confirmed through the downregulation of Bcl-2 and upregulation of BAX protein expressions, indicating a mitochondrial-mediated apoptotic mechanism .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Hepatocellular Carcinoma : A study focused on Huh7 cells demonstrated that this compound effectively induces apoptosis without significantly altering cell cycle phases, suggesting a direct apoptotic effect rather than cell cycle arrest .
- Atherosclerosis : Research involving nanoparticles loaded with this compound showed anti-inflammatory effects in THP-1 cells, indicating potential applications beyond oncology .
- Renal Cancer : In renal cancer models, this compound exhibited higher cytotoxicity compared to normal renal cells, highlighting its selective action against cancerous tissues .
特性
IUPAC Name |
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLKMKIVWJAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















